![molecular formula C26H22BrN3O3 B329898 2-(4-BROMO-2-{[3-METHYL-1-(3-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)-N~1~-PHENYLACETAMIDE](/img/structure/B329898.png)
2-(4-BROMO-2-{[3-METHYL-1-(3-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)-N~1~-PHENYLACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-BROMO-2-{[3-METHYL-1-(3-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)-N~1~-PHENYLACETAMIDE is a complex organic compound with a unique structure that includes a brominated phenoxy group, a pyrazole ring, and a phenylacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
The synthesis of 2-(4-BROMO-2-{[3-METHYL-1-(3-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)-N~1~-PHENYLACETAMIDE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents like 1,4-dioxane and bases such as triethylamine .
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the phenoxy and pyrazole groups allows for potential oxidation reactions.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles in the presence of suitable catalysts. Common reagents used in these reactions include thionyl chloride, triethylamine, and various boron reagents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(4-BROMO-2-{[3-METHYL-1-(3-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)-N~1~-PHENYLACETAMIDE has
Propriétés
Formule moléculaire |
C26H22BrN3O3 |
|---|---|
Poids moléculaire |
504.4 g/mol |
Nom IUPAC |
2-[4-bromo-2-[(Z)-[3-methyl-1-(3-methylphenyl)-5-oxopyrazol-4-ylidene]methyl]phenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C26H22BrN3O3/c1-17-7-6-10-22(13-17)30-26(32)23(18(2)29-30)15-19-14-20(27)11-12-24(19)33-16-25(31)28-21-8-4-3-5-9-21/h3-15H,16H2,1-2H3,(H,28,31)/b23-15- |
Clé InChI |
NHQMOIXBBPTERZ-HAHDFKILSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=C(C=CC(=C3)Br)OCC(=O)NC4=CC=CC=C4)/C(=N2)C |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)NC4=CC=CC=C4)C(=N2)C |
SMILES canonique |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)NC4=CC=CC=C4)C(=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3-fluorobenzamide](/img/structure/B329815.png)
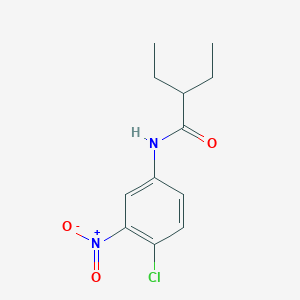
![3-{4-nitrophenyl}-N-{6-[(3-{4-nitrophenyl}acryloyl)amino]-2-pyridinyl}acrylamide](/img/structure/B329818.png)
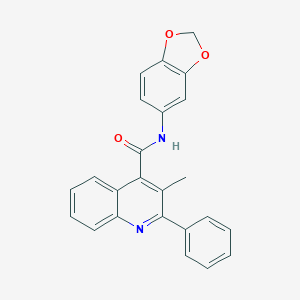
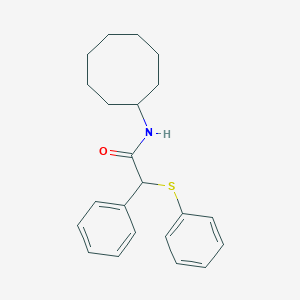
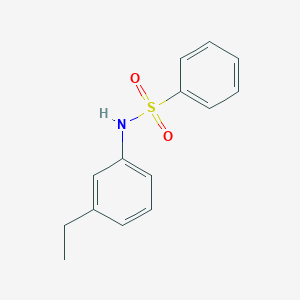
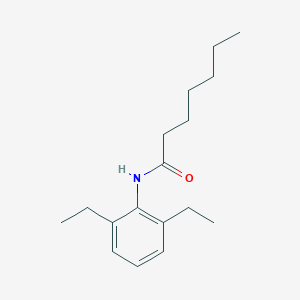
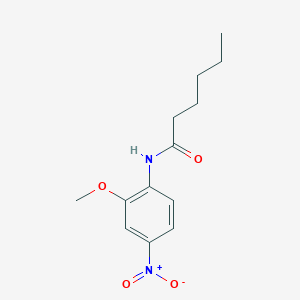
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B329830.png)
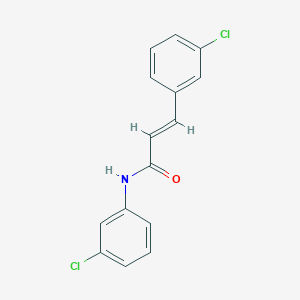
![4-methoxy-N-(3-{[(4-methoxybenzoyl)amino]methyl}-3,5,5-trimethylcyclohexyl)benzamide](/img/structure/B329834.png)
![3-METHYL-N~1~-{4-[(3-METHYL-4-NITROBENZOYL)AMINO]CYCLOHEXYL}-4-NITROBENZAMIDE](/img/structure/B329838.png)
![3-(2,4-dichlorophenyl)-N-(2-{[3-(2,4-dichlorophenyl)acryloyl]amino}-4-methylphenyl)acrylamide](/img/structure/B329839.png)
![ethyl 2-[(2-methyl-3-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B329840.png)
